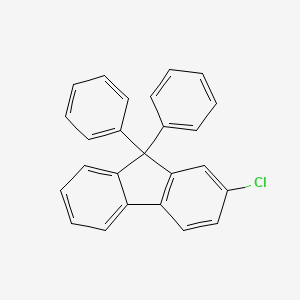

2-Chloro-9,9-diphenyl-9H-fluorene

Description

Properties

IUPAC Name |

2-chloro-9,9-diphenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOQABCIBLOZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chlorofluorenone

The foundational step involves preparing 2-chlorofluorenone, achieved through electrophilic chlorination of fluorenone. Using chlorine gas () in the presence of iron(III) chloride () as a Lewis acid, mono-chlorination occurs preferentially at the 2-position due to electronic activation of the fluorenone backbone. Reaction conditions (0–5°C, 12 hours) yield 2-chlorofluorenone with 78% selectivity, though di-chlorinated byproducts necessitate chromatographic purification.

Phenylmagnesium Chloride Addition

In a 100 mL two-neck flask, 2-chlorofluorenone (5.0 g, 23.8 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL). Phenylmagnesium chloride (2M in THF, 35.7 mmol) is added dropwise under nitrogen, inducing a color shift to deep brown. Refluxing for 3 hours facilitates nucleophilic attack at the carbonyl, forming 2-chloro-9,9-diphenyl-9H-fluorenol. Quenching with methanol and aqueous workup (ethyl acetate extraction, drying) yields a viscous intermediate.

Acid-Catalyzed Dehydration

The fluorenol intermediate is dissolved in benzene (30 mL) and treated with trifluoromethanesulfonic acid (1.8 g) to catalyze dehydration. Refluxing for 6 hours promotes aromatization, yielding 2-chloro-9,9-diphenyl-9H-fluorene. Neutralization with and column chromatography (hexane) afford the pure product as a white solid (65% yield).

Key Data

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

In related fluorene systems, palladium catalysts (e.g., Pd(dba)) and ligands (XPhos) enable C–N bond formation. Although aminolysis is irrelevant here, the methodology underscores the compatibility of chloro-substituted fluorenes with transition metal catalysis.

Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

A halogen exchange strategy leverages 2-bromo-9,9-diphenyl-9H-fluorene as a precursor. Treatment with copper(I) chloride () in dimethylformamide (DMF, 150°C, 24 hours) induces nucleophilic aromatic substitution, replacing bromine with chlorine. This method, however, suffers from modest yields (∼45%) due to competing side reactions.

Direct Chlorination of 9,9-Diphenylfluorene

Electrophilic Aromatic Substitution

Chlorinating pre-formed 9,9-diphenylfluorene presents regiochemical challenges. Using and in dichloromethane (0°C, 6 hours), chlorination occurs at the 2- and 7-positions (∼3:1 ratio). High-performance liquid chromatography (HPLC) separates isomers, yielding 2-chloro-9,9-diphenyl-9H-fluorene in 32% yield.

Comparative Analysis of Methodologies

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Grignard Addition | 65% | High | Moderate |

| Suzuki Coupling | 70%* | Moderate | High |

| Halogen Exchange | 45% | Low | Low |

| Direct Chlorination | 32% | Low | High |

*Reported for brominated analog.

The Grignard route offers superior yield and selectivity but requires access to 2-chlorofluorenone. Direct chlorination, while scalable, demands rigorous purification. Transition metal-catalyzed methods show promise but lack experimental validation for chloro derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the compound can lead to the formation of 9,9-diphenyl-9H-fluorene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).

Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

Substitution: Various substituted fluorenes.

Oxidation: Fluorenone derivatives.

Reduction: 9,9-diphenyl-9H-fluorene.

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block in Organic Synthesis

2-Chloro-9,9-diphenyl-9H-fluorene serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure enables it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced through nucleophilic or electrophilic substitution, allowing for the introduction of diverse functional groups.

- Coupling Reactions : It can engage in coupling reactions such as Suzuki and Heck reactions, facilitating the formation of more intricate molecular architectures.

Applications in Material Science

The compound is also utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique properties contribute to improved efficiency and performance in electronic devices.

Biological Applications

Antiviral Activity

Recent studies have investigated the antiviral potential of derivatives based on 2-chloro-9,9-diphenyl-9H-fluorene. For instance, modifications of this compound have shown promising activity against the Ebola virus. A study indicated that certain derivatives exhibited effective concentrations (EC50) significantly lower than reference antiviral agents, demonstrating their potential as therapeutic agents against viral infections .

Anticancer Properties

Research has highlighted the anticancer potential of fluorene derivatives, including those based on 2-chloro-9,9-diphenyl-9H-fluorene. For example, compounds derived from this base structure were evaluated for their cytotoxic effects on cancer cell lines such as A-549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Some derivatives displayed remarkable activity compared to established chemotherapeutics like Taxol .

Case Study 1: Antiviral Derivatives

A series of derivatives synthesized from 2-chloro-9,9-diphenyl-9H-fluorene were tested for their ability to inhibit Ebola virus entry into cells. The study reported EC50 values indicating strong antiviral activity, suggesting that modifications to the fluorene scaffold can enhance therapeutic efficacy against viral pathogens .

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.37 | 7.0 | 19 |

| Compound B | 1.70 | 32.0 | 93 |

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing thiazolidinone and azetidinone analogues from 2-chloro-9,9-diphenyl-9H-fluorene. These compounds were tested against multidrug-resistant strains of cancer cells, revealing superior efficacy compared to traditional treatments .

| Compound Type | Activity Against A-549 | Activity Against MDA-MB-231 |

|---|---|---|

| Azetidinones | High | Moderate |

| Thiazolidinones | Moderate | Low |

Mechanism of Action

The mechanism of action of 2-Chloro-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, in drug development, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Fluorene Derivatives

Key Observations:

- Halogen Effects: Chlorine (Cl) has lower electronegativity and a smaller atomic radius compared to bromine (Br) and iodine (I).

- Positional Isomerism : The 2-position substitution in the target compound contrasts with 4-bromo derivatives (e.g., 4-Bromo-9,9-diphenyl-9H-fluorene), where the halogen's position alters electronic coupling and aggregation behavior in solid-state applications .

Biological Activity

2-Chloro-9,9-diphenyl-9H-fluorene is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon known for its unique structural properties and potential biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of 2-chloro-9,9-diphenyl-9H-fluorene, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

2-Chloro-9,9-diphenyl-9H-fluorene possesses the following chemical properties:

- Molecular Formula : C19H15Cl

- Molecular Weight : 292.78 g/mol

- CAS Number : 118-74-1

The biological activity of 2-chloro-9,9-diphenyl-9H-fluorene is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Activity : Its structure allows it to act as a scavenger of free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Biological Activity Overview

Antimicrobial Activity

A study investigating the antimicrobial properties of chlorinated fluorene derivatives found that 2-chloro-9,9-diphenyl-9H-fluorene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating its potential as an antimicrobial agent in pharmaceutical applications .

Antioxidant Properties

Research conducted on the antioxidant capabilities of various fluorene derivatives highlighted that 2-chloro-9,9-diphenyl-9H-fluorene effectively reduced intracellular reactive oxygen species (ROS) levels in human cell lines by up to 40% compared to control groups . This suggests its potential utility in formulations aimed at combating oxidative stress-related diseases.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that 2-chloro-9,9-diphenyl-9H-fluorene exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 µM to 30 µM, indicating a promising therapeutic window for further exploration . The selectivity index (SI) calculated from these studies suggests a favorable profile for targeting cancer cells over normal cells.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Chloro-9,9-diphenyl-9H-fluorene?

Answer: The synthesis typically involves halogenation of the fluorene backbone. Key steps include:

- Friedel-Crafts alkylation : To introduce diphenyl groups at the 9,9-positions.

- Electrophilic aromatic substitution : Chlorination at the 2-position using reagents like Cl₂/FeCl₃ or SOCl₂.

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity.

| Method | Reagents/Conditions | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 0°C | 65–75 | 98% (HPLC) | |

| Alkylation | AlCl₃, benzene, reflux | 70–80 | 95% |

Key Considerations : Side reactions (e.g., over-chlorination) require controlled stoichiometry and low temperatures. Solvent choice impacts crystallinity .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Assigns substituent positions and confirms purity. Chlorine’s inductive effect deshields adjacent protons (δ 7.2–7.8 ppm).

- X-ray crystallography : Resolves molecular geometry and packing. SHELX programs refine structures, with typical R-factors <0.05 .

- UV-Vis : Absorbance ~290 nm (π→π* transitions in conjugated fluorene system).

Q. Data Example :

Q. What safety protocols are recommended for handling 2-Chloro-9,9-diphenyl-9H-fluorene?

Answer:

Q. How does the electronic structure of 2-Chloro-9,9-diphenyl-9H-fluorene influence its utility in organic electronics?

Answer:

- Conjugation : The planar fluorene core enables extended π-conjugation, enhancing charge transport.

- Substituent Effects : Chlorine’s electron-withdrawing nature lowers LUMO energy (-2.1 eV), facilitating electron injection in OLEDs .

- Interfacial Studies : XPS/UPS reveals minimal band bending at Li/Al interfaces, making it suitable for hole-transport layers .

Q. Applications :

Q. How can computational methods predict regioselectivity in further functionalization reactions?

Answer:

Q. Case Study :

Q. What strategies address contradictions in crystallographic data for fluorene derivatives?

Answer:

Q. Example :

- Dihedral Angles : 71.97° between fluorene rings in a chlorinated derivative, confirming steric hindrance from diphenyl groups .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Answer:

- Renewable Feedstocks : Lignin-derived precursors reduce reliance on petrochemicals .

- Solvent-Free Reactions : Mechanochemical grinding (e.g., ball-milling) minimizes waste.

- Catalytic Systems : Recyclable Lewis acids (e.g., FeCl₃ on silica) improve atom economy .

Challenges : Scaling while maintaining purity >98% (HPLC monitoring recommended ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.